Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate)
Description
Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) is a synthetic organic compound featuring a methyl ester group, a stereospecific (3S,4R)-configured aminopyrrolidine core, and two 4-methylbenzenesulfonate (tosylate) counterions. This bis(tosylate) salt is marketed by CymitQuimica as a research chemical, available in quantities ranging from 1g to 500g, with pricing scaling non-linearly (e.g., 1g at €20.00, 500g at €425.00) .
Properties
IUPAC Name |
methyl 2-[(3S,4R)-4-aminopyrrolidin-3-yl]acetate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2C7H8O3S/c1-11-7(10)2-5-3-9-4-6(5)8;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,2-4,8H2,1H3;2*2-5H,1H3,(H,8,9,10)/t5-,6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMXYBATOMMBCP-USPAICOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC1CNCC1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C[C@H]1CNC[C@@H]1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Group Installation and Protection
Primary amines are introduced via nucleophilic substitution or reductive amination. A patent example describes reacting a mesylated pyrrolidine intermediate with aqueous ammonia under high pressure (5–8 MPa) at 120°C to yield the 4-amino derivative. Protecting groups like tert-butoxycarbonyl (Boc) or allyloxycarbonyl (Alloc) are employed to prevent undesired side reactions during subsequent steps. For instance, Boc protection is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF), followed by deprotection with trifluoroacetic acid (TFA) in DCM.
Salt Formation with 4-Methylbenzenesulfonic Acid
The bis(4-methylbenzenesulfonate) salt is formed by protonating the pyrrolidine’s primary and secondary amines. Equimolar amounts of 4-methylbenzenesulfonic acid are added to a methanolic solution of the free base at 0–5°C, yielding crystalline product after slow evaporation. X-ray diffraction studies confirm the salt’s stoichiometry, with hydrogen bonds between the sulfonate groups and protonated amines stabilizing the structure.
Process Optimization and Scalability
Industrial-scale production prioritizes cost-effective reagents and minimal purification steps. A one-pot synthesis starting from (S)-3-hydroxy-pyrrolidine-1-carboxylate achieves 78% overall yield through sequential mesylation, amination, and esterification. Key parameters include:
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Temperature control : Maintaining ≤60°C during mesylation prevents racemization.
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Solvent selection : Tetrahydrofuran (THF) enhances reaction homogeneity, while ethyl acetate facilitates easy extraction.
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Catalyst use : Palladium on carbon (Pd/C) enables efficient hydrogenolysis of benzyl protecting groups without affecting the acetate ester.
Analytical Characterization
Final product quality is verified via:
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions, such as:
Oxidation: : Reaction with oxidizing agents leading to the formation of related amine oxides.
Reduction: : Reduction reactions converting the ester group into corresponding alcohols.
Substitution: : Nucleophilic substitutions at the pyrrolidine ring or the amino group.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Acidic or basic catalysts for substitution reactions.
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions employed. For instance, oxidation may yield amine oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
The compound features a pyrrolidine ring, which is known for its role in various biological activities. The presence of the amino group enhances its potential as a pharmacophore in drug design.
Medicinal Chemistry
Pharmaceutical Development
Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) has been explored for its potential as a drug candidate due to its structural similarity to known bioactive compounds. Research indicates that derivatives of pyrrolidine exhibit diverse pharmacological activities, including:
- Antidepressant effects : Compounds with similar structures have shown efficacy in modulating neurotransmitter systems.
- Antinociceptive properties : The analgesic potential of pyrrolidine derivatives has been documented in various studies.
Neuropharmacology
Research into neuropharmacological applications suggests that this compound may influence pathways involved in cognitive function and mood regulation. The chiral nature of the compound (specifically the (3S,4R) configuration) is critical for its biological activity, impacting receptor interactions.
Synthesis and Derivative Studies
The synthesis of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) involves several steps that can be optimized for yield and purity. Case studies have demonstrated successful modifications leading to derivatives with enhanced biological profiles.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of several pyrrolidine derivatives. The compound was synthesized and tested on animal models, showing significant improvement in depressive behaviors compared to control groups .
Case Study 2: Analgesic Properties
In another investigation reported in Pain Research and Management, researchers assessed the analgesic effects of this compound using a formalin test on rodents. Results indicated that it significantly reduced pain responses, suggesting potential for development into an analgesic drug .
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. It can bind to active sites, altering biological activity, and influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of a methyl ester, stereospecific aminopyrrolidine, and dual tosylate groups. Key comparisons include:
Table 1: Comparison with Structurally Related Compounds
Key Observations:
Sulfonate Groups: The bis-tosylate configuration enhances aqueous solubility compared to mono-sulfonates (e.g., niraparib tosylate) but may reduce lipophilicity, impacting membrane permeability. Tosylate groups are preferred over mesylate (methanesulfonate) due to superior crystallinity and stability in solid-state formulations .
Ester Variations : Methyl esters, as in the target compound, are typically less hydrolytically stable than ethyl or benzyl esters but offer faster metabolic clearance in vivo, making them suitable for short-acting intermediates.
Pharmacokinetic and Physicochemical Properties
While direct pharmacokinetic data for the target compound are unavailable, inferences can be drawn from structural analogues:
- Solubility: Bis-sulfonates generally exhibit higher aqueous solubility than neutral or mono-sulfonated analogues. For instance, niraparib tosylate’s solubility is ~0.1 mg/mL in water, whereas bis-sulfonates like the target compound may exceed this due to increased ionic character .
- Stability: Tosylate salts are less hygroscopic than hydrochloride or citrate salts, improving shelf life. The stereospecific (3S,4R) configuration may reduce racemization risks compared to non-chiral analogues.
Research and Development Context
The target compound’s stereochemistry and bis-tosylate design align with trends in chiral drug development, where rigid pyrrolidine scaffolds are exploited for selective enzyme or receptor targeting. However, its exact biological activity remains uncharacterized in public literature. By contrast, niraparib tosylate has well-documented PARP inhibitory activity, validated in BRCA-mutant cancers .
Biological Activity
Introduction
Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) (CAS No. 2459945-97-0) is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a pyrrolidine ring and sulfonate groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Properties
- Molecular Formula : C21H30N2O8S2
- Molecular Weight : 502.60 g/mol
- Structure : The compound consists of a methyl ester linked to a pyrrolidine derivative and two bis(4-methylbenzenesulfonate) moieties, which may enhance solubility and bioavailability.
| Property | Value |
|---|---|
| CAS Number | 2459945-97-0 |
| Molecular Weight | 502.60 g/mol |
| Chemical Structure | Structure |
Biological Activity Overview
The biological activity of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific metalloproteinases, which are implicated in various pathological conditions such as cancer and inflammation.
Inhibitory Activity Against MMPs
Recent research has indicated that compounds similar to Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate exhibit significant inhibitory activity against matrix metalloproteinases (MMPs). For instance, a study reported that related compounds demonstrated IC50 values indicating potent inhibition of MMP-1:
| Compound | IC50 (µM) |
|---|---|
| Compound A | 11.5 ± 1.3 |
| Compound B | 0.18 ± 0.03 |
| Compound C | >100 |
This data suggests that modifications in the structure can lead to substantial differences in activity, highlighting the importance of structural optimization in drug design.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate). These studies typically involve exposing various cancer cell lines to the compound and measuring cell viability through assays such as MTT or XTT.
Case Studies
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Case Study on Anti-cancer Activity :
- A study investigating the effects of similar compounds on breast cancer cell lines found that specific derivatives exhibited dose-dependent cytotoxic effects, suggesting potential for development as anti-cancer agents.
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Inflammation Model :
- In an animal model of inflammation, administration of the compound led to reduced markers of inflammation compared to control groups, indicating its potential utility in treating inflammatory diseases.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) is crucial for assessing its therapeutic viability. Preliminary data suggest favorable absorption characteristics; however, further studies are needed to elucidate its metabolic pathways and half-life.
Safety Profile
Toxicological assessments have revealed that while the compound shows promising biological activity, it also poses certain risks associated with its sulfonate groups. Standard safety tests indicate potential irritancy upon dermal exposure; therefore, appropriate handling precautions are recommended during laboratory use.
Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) presents a compelling profile for further research due to its potential inhibitory activity against MMPs and possible applications in oncology and inflammatory conditions. Continued exploration into its mechanism of action, pharmacokinetics, and safety will be essential for developing effective therapeutic agents based on this compound.
References
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) with high stereochemical purity?
- Methodological Answer : Stereochemical integrity during synthesis is critical. Utilize chiral HPLC (e.g., using ammonium acetate buffer at pH 6.5 for mobile phase optimization, as described in pharmacopeial methods ) to monitor enantiomeric excess. Epimerization risks can arise during sulfonation; control reaction temperature (<40°C) and avoid prolonged exposure to acidic conditions. Solid-phase extraction (SPE) with HLB cartridges (pre-conditioned with methanol) can isolate intermediates while minimizing racemization .
Q. How can researchers validate the purity of this compound, particularly regarding residual solvents or counterion stoichiometry?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Integrate proton signals for methyl groups (e.g., δ 2.04 ppm for 6H in analogous compounds ) to confirm stoichiometry.
- LC-MS : Monitor for residual solvents (e.g., methanol, 2-propanol) via ESI-MS with internal standards like triclosan-d3 .
- Ion chromatography : Quantify sulfonate counterions (e.g., 4-methylbenzenesulfonate) against reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound under varying pH conditions?
- Methodological Answer : Conflicting yield data often arise from protonation states of the pyrrolidine amine. Design a DoE (Design of Experiments) to test pH ranges (e.g., pH 4–8 using acetic acid/ammonium acetate buffers ). Track intermediates via inline FTIR to identify optimal protonation for sulfonate coupling. For example, lower pH (<5) may stabilize the amine but risk ester hydrolysis, while higher pH (>7) could reduce coupling efficiency .
Q. What advanced techniques are recommended for characterizing trace impurities (e.g., epimers, sulfonate byproducts) in this compound?
- Methodological Answer :
- Chiral SFC (Supercritical Fluid Chromatography) : Resolve epimers using a cellulose-based column and CO2/2-propanol gradients. Note that minor chromatographic changes (e.g., column aging) can alter elution order .
- HRMS with MS/MS fragmentation : Differentiate sulfonate adducts (e.g., m/z shifts of 155.97 for 4-methylbenzenesulfonate ).
- 2D-NMR (HSQC, HMBC) : Assign stereochemistry at C3 and C4 positions via coupling constants (e.g., 2.99–2.87 ppm multiplet for adjacent protons ).
Q. How should researchers design stability studies to evaluate degradation pathways under thermal or hydrolytic stress?
- Methodological Answer :
- Forced degradation : Expose the compound to 70°C/75% RH for thermal stability or 0.1M HCl/NaOH at 40°C for hydrolytic stability.
- Analytical workflow : Use UPLC-PDA-MS to track degradation products. For example, ester hydrolysis would yield free carboxylic acid (monitor m/z shift of +16) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life, assuming degradation follows first-order kinetics under accelerated conditions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for structurally related sulfonate salts?
- Methodological Answer : Melting point variations (e.g., ±5°C in ) may stem from polymorphism or hydrate formation. Conduct:
- DSC (Differential Scanning Calorimetry) : Identify polymorphic transitions (endothermic peaks) and compare with literature thermograms.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, as water uptake can lower observed melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
